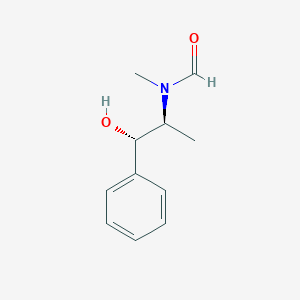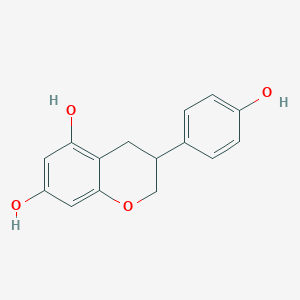
5'-Hydroxyequol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Hydroxyequol is a hydroxylated derivative of equol, a metabolite of the soy isoflavone daidzein. It is a biologically active compound known for its antioxidant and estrogenic activities. This compound has garnered attention due to its potential health benefits, including its role in ameliorating menopause symptoms, metabolic syndrome, and enhancing bone health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5’-Hydroxyequol can be synthesized through monooxygenase-catalyzed regioselective hydroxylation of equol. Enzymes from the HpaBC family have been identified to facilitate this conversion. The reaction typically involves the use of molecular oxygen as the oxidant .
Industrial Production Methods
Industrial production of 5’-Hydroxyequol can be achieved through biocatalytic methods. These methods leverage the high regioselectivity and efficiency of monooxygenases to produce hydroxyequols in a single step. The use of engineered Escherichia coli strains expressing specific monooxygenases has been demonstrated to be effective for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Hydroxyequol undergoes various chemical reactions, including:
Oxidation: Conversion of equol to hydroxyequol using molecular oxygen and monooxygenases.
Reduction: Potential reduction reactions involving the hydroxyl group.
Substitution: Reactions where the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Molecular oxygen and monooxygenases.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major product of the oxidation reaction is 5’-Hydroxyequol. Other hydroxylated derivatives, such as 3’-Hydroxyequol and 6-Hydroxyequol, can also be formed depending on the regioselectivity of the enzyme used .
Wissenschaftliche Forschungsanwendungen
5’-Hydroxyequol has several scientific research applications:
Chemistry: Used as a model compound to study hydroxylation reactions and enzyme specificity.
Biology: Investigated for its role in modulating estrogen receptor activity and its antioxidant properties.
Wirkmechanismus
5’-Hydroxyequol exerts its effects primarily through its interaction with estrogen receptors. It preferentially binds to estrogen receptor alpha over estrogen receptor beta, similar to natural estrogen 17β-estradiol. This binding modulates the activity of estrogen-responsive genes and pathways, leading to its observed biological effects . Additionally, 5’-Hydroxyequol exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Equol: The parent compound of 5’-Hydroxyequol, known for its estrogenic and antioxidant activities.
3’-Hydroxyequol: Another hydroxylated derivative with similar biological activities.
6-Hydroxyequol: Exhibits antioxidant activity and estrogen receptor binding similar to 5’-Hydroxyequol.
Uniqueness
5’-Hydroxyequol is unique due to its specific hydroxylation pattern, which confers distinct biological activities. Its preferential binding to estrogen receptor alpha and higher antioxidant activity compared to equol make it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C15H14O4 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C15H14O4/c16-11-3-1-9(2-4-11)10-5-13-14(18)6-12(17)7-15(13)19-8-10/h1-4,6-7,10,16-18H,5,8H2 |
InChI-Schlüssel |
QUQOSUMQYPIQFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


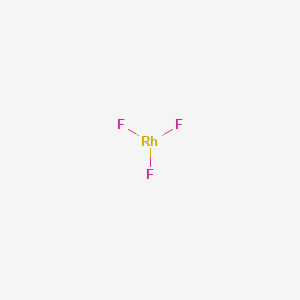
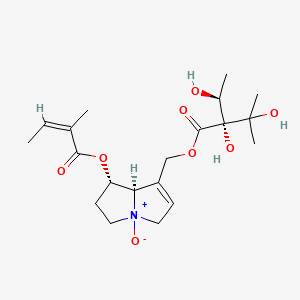
![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
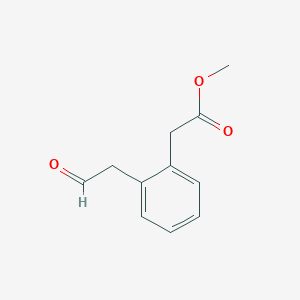
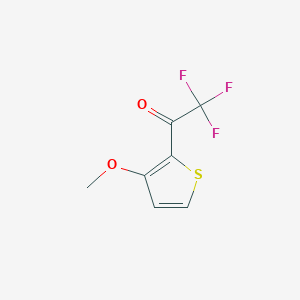
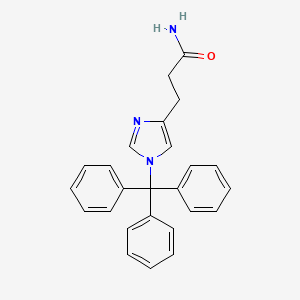

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)

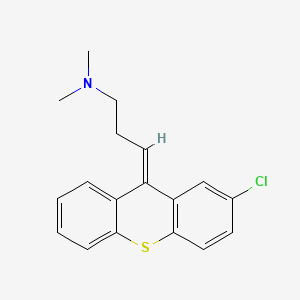
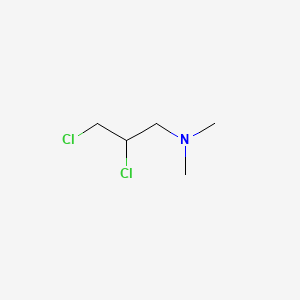
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
